Sphingosine

Signal Transduction Protein Kinase C Cell Biology

Sphingosine (D-erythro-sphingosine, CAS 123-78-4) is the definitive bioactive sphingoid base for apoptosis and kinase studies. Unlike generic sphingoid analogs, it specifically inhibits PKC (IC50 1-3 µM) and activates p32-kinase (EC50 8 µM). Substituting with dihydrosphingosine or S1P yields opposing pro-survival effects, compromising experimental validity. Supplied at ≥98% purity (HPLC/NMR verified), this compound is essential for reproducible PKC inhibition assays, sphingosine kinase enzymatic studies, and NADPH oxidase modulation in PMNs. Ensure data integrity by choosing the stereochemically correct D-erythro isomer.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 123-78-4
Cat. No. B013886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine
CAS123-78-4
Synonyms2-Amino-4-octadecene-1,3-diol;  trans-4-Sphingenine;  Erythrosphingosine;  (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol;  (-)-Sphingosine; 
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
InChIKeyWWUZIQQURGPMPG-KRWOKUGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Sphingosine (CAS 123-78-4) Procurement Guide: Core Properties and Sourcing Baseline


Sphingosine (CAS 123-78-4), also designated trans-4-Sphingenine or D-erythro-sphingosine, is an 18-carbon amino alcohol with the molecular formula C₁₈H₃₇NO₂ [1]. It is a primary endogenous sphingoid base, forming the backbone of all complex sphingolipids, and is released from sphingomyelin by sphingomyelinases . As a bioactive lipid, it functions as a second messenger, potently and selectively inhibiting protein kinase C (PKC) . Commercially, it is supplied as a free base with typical purity specifications ranging from ≥97% to >99%, often verified by HPLC and NMR .

Why Sphingosine (CAS 123-78-4) Cannot Be Substituted by Generic Sphingoid Base Analogs


Generic substitution among sphingoid bases—such as dihydrosphingosine (sphinganine) or phytosphingosine—is not scientifically valid due to significant differences in stereochemistry, kinase activation specificity, and enzyme substrate affinity [1]. D-erythro-sphingosine exhibits a distinct activation profile for p32-kinase compared to its threo isomers or saturated analogs [2]. Furthermore, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) demonstrate differential substrate specificity, with varying Km values for sphingosine versus other sphingoid bases like sphingadiene [3]. Critically, the functional outcome is reversed when sphingosine is phosphorylated to sphingosine-1-phosphate (S1P), which promotes survival and proliferation, in stark contrast to the pro-apoptotic effects of the parent sphingosine molecule [4]. These fundamental biochemical divergences mean that substituting sphingosine with a structurally similar analog will yield different, and often opposing, experimental results.

Quantitative Evidence for Selecting Sphingosine (CAS 123-78-4) over Analogs


PKC Inhibition Potency and Selectivity vs. S1P and Non-Inhibitors

Sphingosine is a potent and selective inhibitor of Protein Kinase C (PKC) with an IC50 value of 1-3 µM . This contrasts sharply with its phosphorylated metabolite, sphingosine-1-phosphate (S1P), which does not inhibit PKC and instead acts as a ligand for S1P receptors to promote cell survival [1]. Additionally, sphingosine exhibits a high degree of selectivity, as it does not inhibit other kinases such as Protein Kinase A (PKA) or Myosin Light Chain Kinase (MLCK) at these concentrations .

Signal Transduction Protein Kinase C Cell Biology

p32-Kinase Activation: Stereospecificity and Potency

D-erythro-sphingosine is a potent activator of p32-kinase, with an EC50 value of 8 µM [1]. This activation is stereospecific and concentration-dependent, with initial activation observed at 2.5 µM and peak activity at 10-20 µM [2]. Critically, the kinase shows a preference for the D-erythro isomer over other stereoisomers, and for sphingosine over dihydrosphingosine (sphinganine) [2].

Enzymology Kinase Signaling Lipid Biochemistry

Sphingosine Kinase Substrate Affinity: Km Values vs. Sphingadiene

Sphingosine Kinases 1 and 2 (SphK1/2) phosphorylate sphingosine to generate S1P. Kinetic studies show that recombinant human SphK1 and SphK2 have distinct affinities for sphingosine (d18:1) compared to sphingadiene (d18:2). The Michaelis-Menten constants (Km) for these substrates are provided and differ [1]. The Ki for the competitive inhibitor threo-sphingosine against sphingosine phosphorylation by sphingosine kinase has been calculated as 20 nM, based on a shift in the substrate's Km from 12.5 µM to 50 µM [2].

Enzyme Kinetics Metabolism Sphingolipid Biology

NADPH Oxidase and Phagocytosis Inhibition vs. Dihydrosphingosine

In human polymorphonuclear leukocytes (PMNs), sphingosine and its analog dihydrosphingosine inhibit NADPH oxidase activation and phagocytosis. Sphingosine was shown to inhibit the translocation of p47-phox, a key cytosolic component of the NADPH oxidase complex, to the plasma membrane, thereby suppressing superoxide anion production [1]. While both compounds are active, they exhibit different potencies in various assays; for example, L-threo-dihydrosphingosine inhibits reactive oxygen intermediates (ROI) release from neutrophils with an IC50 of 2 µM [2].

Immunology Cell Biology Inflammation

S1P Receptor Partial Agonism vs. Full Agonist S1P

While S1P is the full agonist for S1P receptors, sphingosine displays only partial agonistic activity and only in specific functional assays. In a comparative analysis at the human S1P₅ receptor, S1P induced robust agonistic responses across all assays, whereas sphingosine showed detectable partial agonism exclusively in GTPγS binding assays [1]. This indicates that sphingosine cannot be used interchangeably with S1P in experiments investigating S1P receptor-mediated signaling.

GPCR Pharmacology Lipid Signaling Receptor Biology

Recommended Application Scenarios for Sphingosine (CAS 123-78-4) Based on Quantitative Evidence


Investigation of Pro-Apoptotic Signaling Pathways in Cancer Cells

Sphingosine is the optimal reagent for studies requiring the specific induction of apoptosis via PKC inhibition and p32-kinase activation. Its defined IC50 of 1-3 µM for PKC inhibition and EC50 of 8 µM for p32-kinase activation allow for precise, concentration-dependent induction of cell death in leukemia (e.g., HL-60) and solid tumor cell lines [1]. Researchers should not substitute with S1P or dihydrosphingosine, as these elicit pro-survival or weaker apoptotic responses, respectively [2].

Neutrophil and Innate Immunity Functional Assays

For experiments aiming to inhibit NADPH oxidase activity, superoxide production, or phagocytosis in polymorphonuclear leukocytes (PMNs), sphingosine is a proven, potent inhibitor. It mechanistically suppresses the translocation of the p47-phox complex, which is essential for the respiratory burst [3]. While dihydrosphingosine analogs also exhibit activity, sphingosine provides a well-characterized and widely used benchmark for modulating these innate immune functions [4].

Sphingosine Kinase (SphK1/SphK2) Substrate Specificity Studies

Sphingosine is the preferred substrate for in vitro enzymatic studies of Sphingosine Kinases 1 and 2. Its defined Michaelis-Menten constant (Km) allows for accurate kinetic characterization and comparison against other sphingoid base substrates like sphingadiene [5]. Furthermore, the established Ki of 20 nM for its stereoisomer, threo-sphingosine, provides a valuable tool for competition and selectivity experiments [6].

Control for Sphingosine-1-Phosphate (S1P) Receptor Studies

Given its distinct, assay-limited partial agonism at S1P receptors, sphingosine serves as an essential control compound to validate the specificity of S1P receptor-mediated signaling events. Its inability to act as a full agonist in Ca²⁺ mobilization or ERK1/2 activation assays [7] makes it a critical reagent for confirming that observed responses are indeed mediated by S1P and not its non-phosphorylated precursor.

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